molecular formula C16H13FN2O2 B5768634 6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide

6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide

Cat. No.: B5768634
M. Wt: 284.28 g/mol
InChI Key: CYAWMTXYHARCEQ-UHFFFAOYSA-N
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Description

6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 6th position, a furan-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine in the presence of coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.

    Medicine: Quinoline derivatives, including this compound, have shown promise as potential therapeutic agents for the treatment of diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can interact with various molecular targets, such as enzymes, receptors, and DNA, to modulate their activity.

    Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide
  • 6-fluoro-N-(pyridin-2-ylmethyl)-2-methylquinoline-3-carboxamide

Uniqueness

6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide is unique due to the presence of the furan-2-ylmethyl group, which can impart specific electronic and steric properties that influence its reactivity and biological activity. The fluorine atom at the 6th position also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-10-14(16(20)18-9-13-3-2-6-21-13)8-11-7-12(17)4-5-15(11)19-10/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAWMTXYHARCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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